molecular formula C15H18N2O B11870576 Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- CAS No. 651308-48-4

Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-

Cat. No.: B11870576
CAS No.: 651308-48-4
M. Wt: 242.32 g/mol
InChI Key: HIKONSJUYGLINB-UHFFFAOYSA-N
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Description

4-methyl-5-(piperidin-4-yloxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring, followed by nucleophilic substitution to introduce the piperidine group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(piperidin-4-yloxy)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced species .

Scientific Research Applications

4-methyl-5-(piperidin-4-yloxy)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-methyl-5-(piperidin-4-yloxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or inhibit enzymes, while the piperidine group may enhance binding affinity and specificity .

Properties

CAS No.

651308-48-4

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-methyl-5-piperidin-4-yloxyisoquinoline

InChI

InChI=1S/C15H18N2O/c1-11-9-17-10-12-3-2-4-14(15(11)12)18-13-5-7-16-8-6-13/h2-4,9-10,13,16H,5-8H2,1H3

InChI Key

HIKONSJUYGLINB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)OC3CCNCC3

Origin of Product

United States

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